

# Zosuquidar: A Comprehensive Clinical Trial History in Oncology

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## Compound of Interest

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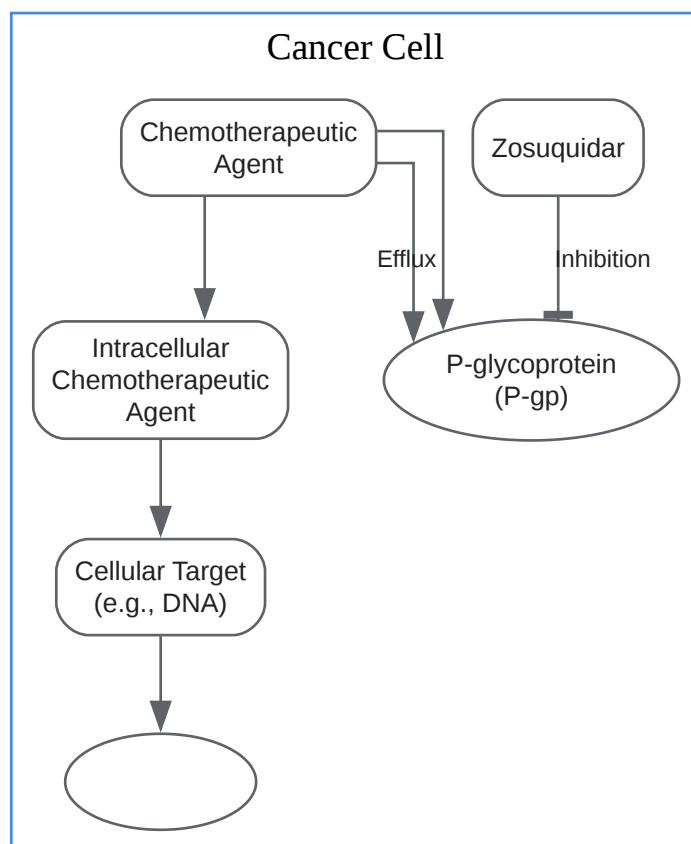
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zosuquidar** (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] **Zosuquidar** was developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4] This technical guide provides a detailed history of the clinical trials of **zosuquidar**, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.

## Mechanism of Action: P-glycoprotein Inhibition

**Zosuquidar** functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic substrates, leading to their increased intracellular accumulation and restored cytotoxic activity.[2][3] Unlike earlier P-gp inhibitors, **zosuquidar** exhibits high specificity for P-gp with minimal inhibition of other MDR proteins like MRP1 and MRP2.[1][6]



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Figure 1: **Zosuquidar**'s Mechanism of Action.

## Clinical Trials Overview

**Zosuquidar** has been investigated in numerous clinical trials across different phases and cancer types, including both solid tumors and hematological malignancies. The primary focus of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia (AML).

## Phase I Clinical Trials

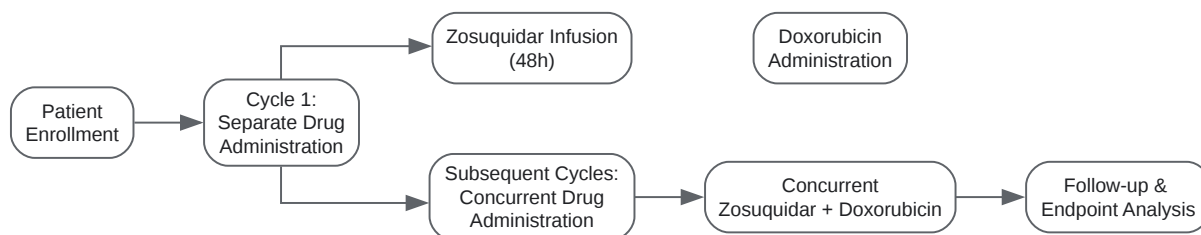
Initial Phase I studies aimed to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of **zosuquidar**, both as a single agent and in combination with chemotherapy. These trials explored both oral and intravenous formulations.

Table 1: Summary of Key Phase I Clinical Trials

Trial Identifier/Reference	Cancer Type(s)	Zosuquidar Formulation	Combination Agent(s)	Key Findings
Rubin EH, et al. (2002)[7]	Advanced non-hematological malignancies	Oral	Doxorubicin	Dose-limiting toxicity was neurotoxicity (cerebellar dysfunction, hallucinations). MTD established at 300 mg/m <sup>2</sup> every 12 hours for 4 days. No significant effect on doxorubicin pharmacokinetics.[7]
Sandler A, et al. (2004)[8][9]	Advanced malignancies	Intravenous	Doxorubicin	IV zosuquidar was well-tolerated with minimal toxicity. No dose-limiting toxicity was observed up to 640 mg/m <sup>2</sup> . A modest increase in doxorubicin exposure was noted at higher zosuquidar doses.[8][9]
Gerrard, G. et al. (2002)[10]	Acute Myeloid Leukemia (AML)	Intravenous	Daunorubicin, Cytarabine	Co-administration inhibited P-gp efflux activity in leukemic cells,

suggesting  
reversal of drug  
resistance.[10]

- Patient Population: Patients with advanced malignancies who provided written informed consent.[8][9]
- Study Design: Dose-escalation study with cohorts of three patients.[8][9]
- Treatment Regimen:
  - Cycle 1: **Zosuquidar** and doxorubicin administered separately.[8][9]
  - Subsequent Cycles: **Zosuquidar** and doxorubicin administered concurrently.[8][9]
  - **Zosuquidar** Administration: Continuous intravenous infusion over 48 hours.[8][9]
  - Doxorubicin Doses: 45, 60, and 75 mg/m<sup>2</sup>. [8][9]
- Endpoints: Safety, tolerability, pharmacokinetics of **zosuquidar** and doxorubicin, and P-gp inhibition in surrogate assays.[8][9]



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Figure 2: Workflow of a Phase I **Zosuquidar** Trial.

## Phase II Clinical Trials

Phase II studies were designed to evaluate the efficacy of **zosuquidar** in combination with standard chemotherapy in specific cancer types known to express P-gp.

Table 2: Summary of Key Phase II Clinical Trials

Trial Identifier/Reference	Cancer Type	Zosuquidar Formulation	Combination Agent(s)	Key Findings
Phase I/II Trial[11]	Non-Hodgkin's Lymphoma	Oral	CHOP	Zosuquidar could be safely administered with CHOP. Minimal toxicity and no significant enhancement of CHOP-related toxicity were observed.[11]
Randomized Phase II Trial[12]	Metastatic or Locally Recurrent Breast Cancer	Oral	Docetaxel	The combination of zosuquidar and docetaxel was safe. However, there was no improvement in progression-free survival, overall survival, or response rate compared to docetaxel plus placebo.[12]
Cripe LD, et al. (2006)[13]	Acute Myeloid Leukemia (AML) in Older Patients	Intravenous	Daunorubicin, Cytarabine	The 72-hour continuous IV infusion of zosuquidar was well-tolerated and achieved sustained P-gp inhibition.

Preliminary  
evidence of  
clinical benefit in  
P-gp positive  
patients was  
observed.[\[13\]](#)

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- Patient Population: Patients with untreated non-Hodgkin's lymphoma.
- Study Design: Dose-escalation of **zosuquidar** with a constant CHOP regimen.
- Treatment Regimen:
  - **Zosuquidar** Administration: Oral doses increased from 200 to 500 mg per dose.
  - CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and prednisone.
- Endpoints: Safety, tolerability, pharmacokinetics of **zosuquidar**, doxorubicin, and vincristine.

## Phase III Clinical Trial

The most definitive evaluation of **zosuquidar**'s clinical utility was a large, randomized, placebo-controlled Phase III trial in older patients with newly diagnosed AML.

Table 3: ECOG 3999 - Phase III Trial in AML

Trial Identifier	NCT00046930[14][15]
Patient Population	449 adults older than 60 years with newly diagnosed AML or high-risk myelodysplastic syndrome.[14][15]
Study Design	Randomized, placebo-controlled, double-blind trial.[14][15]
Treatment Arms	1. Zosuquidar (550 mg) + conventional-dose cytarabine and daunorubicin.[14] 2. Placebo + conventional-dose cytarabine and daunorubicin.[14]
Primary Endpoint	Overall Survival.[14]
Results	No significant improvement in overall survival was observed in the zosuquidar arm compared to the placebo arm.[14][15]
Median Overall Survival	7.2 months (zosuquidar) vs. 9.4 months (placebo) (p=0.281).[14]
Remission Rate	51.9% (zosuquidar) vs. 48.9% (placebo).[14]
Conclusion	Zosuquidar did not improve the outcome of older patients with newly diagnosed AML, possibly due to the presence of P-gp independent mechanisms of resistance.[14][15]

## Discontinuation of Development for AML

Following the negative results of the ECOG 3999 Phase III trial, the development of **zosuquidar** for the treatment of AML was discontinued in 2010.[4] The trial's outcome suggested that while **zosuquidar** effectively inhibited P-gp, other resistance mechanisms likely played a more significant role in the poor prognosis of this patient population.[14][15]

## Conclusion



The clinical development of **zosuquidar** represents a significant effort to overcome multidrug resistance in cancer. While early-phase trials demonstrated that **zosuquidar** could be safely administered and effectively inhibit P-glycoprotein, the pivotal Phase III trial in AML failed to show a clinical benefit. This underscores the complexity of drug resistance in cancer and highlights the importance of targeting multiple resistance pathways simultaneously. The extensive data gathered from the **zosuquidar** clinical trials continue to provide valuable insights for the development of new strategies to combat multidrug resistance in oncology.

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